molecular formula C7H5Cl2FO3S B1450485 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride CAS No. 1706458-23-2

3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1450485
CAS No.: 1706458-23-2
M. Wt: 259.08 g/mol
InChI Key: NKLWOLDUHBGVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO3S. It is a sulfonyl chloride derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-chloro-5-fluoro-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:

    Temperature: The reaction is conducted at a controlled temperature, often around 0-5°C to prevent side reactions.

    Solvent: An inert solvent such as dichloromethane (CH2Cl2) is used to dissolve the reactants and facilitate the reaction.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Batch or Continuous Process: Depending on the production scale, either batch or continuous processes are employed.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Reduced Products: Sulfonyl hydrides or alcohols, depending on the reducing agent used.

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Nucleophilic Attack: Nucleophiles such as amines, alcohols, or thiols attack the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonate, or other derivatives.

    Electrophilic Substitution: The chloro and fluoro substituents on the benzene ring can participate in electrophilic substitution reactions, further modifying the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzenesulfonyl chloride: Lacks the fluoro substituent, resulting in different reactivity and applications.

    5-Fluoro-2-methoxybenzenesulfonyl chloride: Has the fluoro and methoxy groups in different positions, affecting its chemical behavior.

    4-Methoxybenzenesulfonyl chloride: Lacks both chloro and fluoro substituents, making it less reactive in certain reactions.

Uniqueness

3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these substituents allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-7-5(8)2-4(3-6(7)10)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLWOLDUHBGVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 5
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Reactant of Route 6
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.